![molecular formula C13H12N4O2 B12538852 Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- CAS No. 661458-54-4](/img/structure/B12538852.png)
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- is a chemical compound that features a benzonitrile core substituted with a 1,2,4-oxadiazole ring and a morpholine group
Vorbereitungsmethoden
The synthesis of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and nitriles under acidic or basic conditions.
Introduction of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxadiazole ring is replaced by morpholine.
Attachment to the benzonitrile core: The final step involves coupling the substituted oxadiazole with a benzonitrile derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Coupling Reactions: The benzonitrile core can participate in cross-coupling reactions, enabling the formation of more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- can be compared with other similar compounds, such as:
Benzonitrile, 2,6-difluoro-3-(4-morpholinyl)-: This compound has a similar structure but with fluorine substitutions, which can affect its reactivity and biological activity.
Benzonitrile, 2,6-difluoro-3-(4-morpholinyl)-: Another similar compound with different substitution patterns, leading to variations in its chemical and physical properties.
The uniqueness of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
661458-54-4 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
3-(5-morpholin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H12N4O2/c14-7-9-2-1-3-10(6-9)12-16-13(19-17-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,8H2 |
InChI-Schlüssel |
LYSHUHATAAGCFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
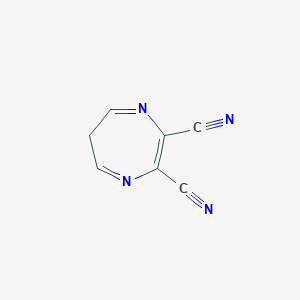
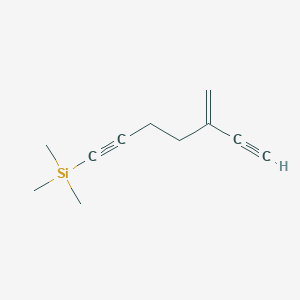
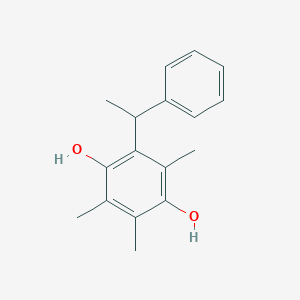
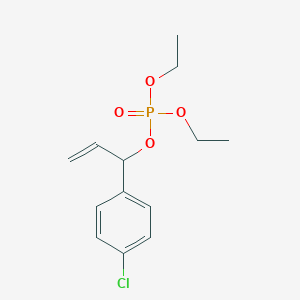
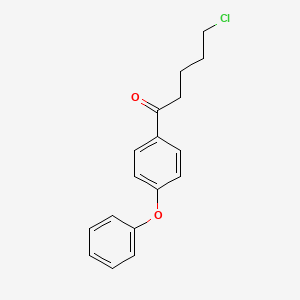
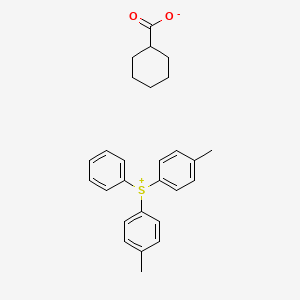
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)

